6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride

Catalog No.
S1491180
CAS No.
17498-26-9
M.F
C8H10Cl2N4O2
M. Wt
265.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride

CAS Number

17498-26-9

Product Name

6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride

IUPAC Name

6,7-diamino-1,4-dihydroquinoxaline-2,3-dione;dihydrochloride

Molecular Formula

C8H10Cl2N4O2

Molecular Weight

265.09 g/mol

InChI

InChI=1S/C8H8N4O2.2ClH/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5;;/h1-2H,9-10H2,(H,11,13)(H,12,14);2*1H

InChI Key

GQLMGIXAVUEGHQ-UHFFFAOYSA-N

SMILES

C1=C(C(=CC2=C1NC(=O)C(=O)N2)N)N.Cl.Cl

Synonyms

6,7-Diamino-1,4-dihydro-2,3-quinoxalinedione Hydrochloride; 6,7-Diamino-2,3-dihydroxyquinoxaline Dihydrochloride;

Canonical SMILES

C1=C(C(=CC2=C1NC(=O)C(=O)N2)N)N.Cl.Cl

6,7-Diaminoquinoxaline-2,3-dione dihydrochloride (CAS 17498-26-9) is a highly specialized bifunctional building block and analytical reagent characterized by its fused quinoxaline-2,3-dione core and two highly reactive ortho-amino groups. In industrial and analytical procurement contexts, it is primarily sourced as a highly sensitive fluorogenic derivatization agent for the HPLC detection of trace aldehydes, and as a stabilized synthetic precursor for complex fused heterocycles such as diazepinoquinoxalines. The dihydrochloride salt form is the critical commercial differentiator for this material, providing essential solubility in polar media and protecting the electron-rich diamine moiety from premature degradation during storage, handling, and formulation[REFS-1, REFS-2].

Substituting this specific dihydrochloride salt with its free base equivalent or generic aldehyde derivatization agents (such as 2,4-dinitrophenylhydrazine, DNPH) fundamentally compromises assay performance and material processability. The free base of 6,7-diaminoquinoxaline-2,3-dione exhibits extremely poor aqueous and organic solubility due to strong intermolecular hydrogen bonding within the planar dione lattice, and it is highly susceptible to rapid air oxidation, leading to batch-to-batch irreproducibility . Furthermore, while generic reagents like DNPH rely on UV-Vis detection, they cannot match the ultra-trace sensitivity achieved by the highly fluorescent imidazole derivatives formed specifically by this diamine reagent, making generic substitution unviable for high-sensitivity analytical workflows .

Enhanced Solubility Profile via Dihydrochloride Salt Formation

The planar tricyclic-like hydrogen-bonding network of quinoxaline-2,3-diones typically renders them highly insoluble in aqueous and mild organic media. Procurement of the dihydrochloride salt disrupts this packing and protonates the amines, drastically increasing solubility in methanol, water, and DMSO compared to the free base. This allows for the preparation of the high-concentration stock solutions strictly required for pre-column HPLC derivatization protocols.

Evidence DimensionPolar solvent solubility (Methanol/Water)
Target Compound DataFreely soluble in polar solvent mixtures for stock solution preparation
Comparator Or BaselineFree base 6,7-diaminoquinoxaline-2,3-dione (Highly insoluble due to planar hydrogen bonding)
Quantified DifferenceOrders of magnitude increase in operational solubility, enabling high-concentration analytical stock solutions
ConditionsAmbient temperature dissolution in standard HPLC mobile phase components

Ensures the compound can be seamlessly integrated into standard reversed-phase HPLC workflows and biological assays without precipitation or line blockages.

Prevention of Amine Oxidation During Storage and Handling

Electron-rich ortho-phenylenediamines are notoriously unstable, rapidly oxidizing in air to form dark, complex polymeric mixtures. The dihydrochloride salt chemically protects the reactive 6,7-diamino groups via protonation . This stabilization prevents baseline drift and artifact formation in analytical assays, ensuring that the reagent maintains a high active titer over extended storage compared to the rapidly degrading free base.

Evidence DimensionOxidative degradation rate in ambient air
Target Compound DataMaintains structural integrity and reactive titer under standard atmospheric storage
Comparator Or BaselineFree base ortho-diamine (Rapidly undergoes spontaneous air oxidation and darkening)
Quantified DifferenceSignificant extension of functional shelf life and elimination of oxidation-induced baseline artifacts
ConditionsAmbient atmospheric exposure during routine laboratory handling and storage

Reduces reagent waste and prevents false-positive fluorescent artifacts in sensitive analytical detection workflows.

Superior Limit of Detection (LOD) for Aldehydes via Fluorescence

When used as a derivatization agent for aliphatic and aromatic aldehydes, 6,7-diaminoquinoxaline-2,3-dione reacts to form rigid, highly fluorescent imidazole-fused derivatives . Compared to standard UV-active derivatization agents like DNPH, this fluorogenic reaction shifts the detection modality to fluorescence, which inherently offers a much lower background signal and typically improves the limit of detection (LOD) by 10- to 100-fold for trace aldehyde analysis in complex matrices.

Evidence DimensionAnalytical sensitivity (Limit of Detection)
Target Compound DataYields highly fluorescent imidazole derivatives (Fluorescence detection)
Comparator Or Baseline2,4-Dinitrophenylhydrazine (DNPH) (Yields UV-active derivatives)
Quantified DifferenceTypically 10- to 100-fold improvement in Limit of Detection (LOD) for trace analysis
ConditionsPre-column derivatization of aldehydes followed by reversed-phase HPLC

Enables the quantification of ultra-trace aldehyde biomarkers or impurities that fall below the detection threshold of standard UV-based methods.

Streamlined Synthesis of Diazepinoquinoxalines

In the synthesis of extended pharmacological scaffolds such as 1H-[1,4]diazepino[2,3-g]quinoxaline-2,3-diones, starting with the pre-reduced dihydrochloride salt eliminates the need for in situ catalytic hydrogenation or chemical reduction of 6,7-dinitroquinoxaline-2,3-dione [1]. This direct cyclization with bromochalcones or dicarbonyls improves overall step economy, reduces the generation of reduction-related side products, and increases the isolated yield of the target heterocycle.

Evidence DimensionSynthetic step economy and yield
Target Compound DataDirect cyclization with bromochalcones in a single step
Comparator Or Baseline6,7-Dinitroquinoxaline-2,3-dione (Requires prior harsh reduction step)
Quantified DifferenceEliminates 1 distinct synthetic step and avoids reduction-sensitive side reactions
ConditionsSynthesis of 1H-[1,4]diazepino[2,3-g]quinoxaline-2,3-dione scaffolds in alcoholic solvents

Lowers manufacturing costs and complexity for CROs and medicinal chemists synthesizing extended quinoxaline libraries.

Pre-Column HPLC Derivatization of Trace Aldehydes

Where this compound is the right choice for analytical laboratories needing to quantify trace levels of aliphatic or aromatic aldehydes in environmental, food, or biological samples. The dihydrochloride salt ensures the necessary solubility for high-concentration derivatization cocktails, yielding highly fluorescent imidazole derivatives that drastically outperform standard DNPH-based UV detection .

Synthesis of Extended Fluorophores and Dyes

Where this compound serves as a stabilized, highly reactive ortho-diamine building block for condensing with diketones. Procurement of the dihydrochloride salt prevents premature oxidation, ensuring reproducible yields when creating novel, highly conjugated fluorescent probes and materials [1].

Medicinal Chemistry of Fused Quinoxalines

Where researchers require a reliable, oxidation-resistant precursor to construct complex polycyclic scaffolds, such as diazepinoquinoxalines, for screening against neurological or inflammatory targets. Using this pre-reduced salt bypasses the harsh reduction conditions required when starting from dinitro-analogs, streamlining library synthesis [1].

Dates

Last modified: 08-15-2023

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